molecular formula C9H14Cl2FN3 B1257823 1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride

1-(3-Fluoro-2-Pyridinyl)Piperazine Dihydrochloride

Cat. No. B1257823
M. Wt: 254.13 g/mol
InChI Key: JRIDRIINGNWBHU-UHFFFAOYSA-N
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Patent
US04456604

Procedure details

A solution of 3-fluoro-2-piperazinylpyridine N-oxide (2 mmol) in 10 ml of glacial acetic acid is warmed to about 85° C. saturated with anhydrous hydrogen chloride gas and treated with a fine stream of sulfur dioxide for 1 hour. The acetic acid is removed under reduced pressure and the residue is crystallized from an ethanol-ethyl acetate mixture to give the title compound.
Name
3-fluoro-2-piperazinylpyridine N-oxide
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[N+:4]([O-])[CH:5]=[CH:6][CH:7]=1.[ClH:15].S(=O)=O>C(O)(=O)C>[ClH:15].[ClH:15].[F:1][C:2]1[C:3]([N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:4.5.6|

Inputs

Step One
Name
3-fluoro-2-piperazinylpyridine N-oxide
Quantity
2 mmol
Type
reactant
Smiles
FC=1C(=[N+](C=CC1)[O-])N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetic acid is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from an ethanol-ethyl acetate mixture

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.FC=1C(=NC=CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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